Potassium;manganese(2+);sulfate

描述

The compound identified as Potassium;manganese(2+);sulfate is known as 1,1-Dichloro-1-fluoroethane. It is a haloalkane with the chemical formula C2H3Cl2F. This compound is a member of the hydrochlorofluorocarbon (HCFC) family, which are man-made compounds that contribute to ozone depletion and global warming when released into the environment .

准备方法

Synthetic Routes and Reaction Conditions: 1,1-Dichloro-1-fluoroethane can be synthesized through the halogenation of ethane. The process involves the reaction of ethane with chlorine and fluorine gases under controlled conditions. The reaction typically takes place in the presence of a catalyst such as iron or aluminum chloride to facilitate the halogenation process.

Industrial Production Methods: Industrial production of 1,1-Dichloro-1-fluoroethane involves large-scale halogenation processes. The reaction conditions are carefully monitored to ensure the desired product is obtained with high purity. The compound is then purified

生物活性

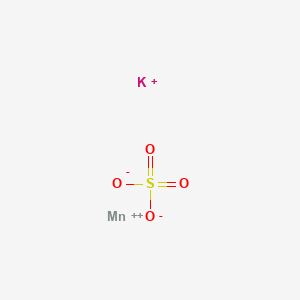

Potassium manganese(II) sulfate, represented by the formula , is an inorganic compound that plays a significant role in various biological processes. This compound is a source of manganese, an essential trace element necessary for numerous enzymatic functions in both plants and animals. This article explores the biological activity of potassium manganese(II) sulfate, focusing on its enzymatic roles, health implications, and potential applications in medicine and agriculture.

1. Role of Manganese in Biological Systems

Manganese is a crucial cofactor for several enzymes involved in metabolic pathways, including:

- Antioxidant Defense : Manganese superoxide dismutase (MnSOD) catalyzes the conversion of superoxide radicals into hydrogen peroxide, thereby protecting cells from oxidative stress.

- Energy Production : Manganese is involved in the function of mitochondrial enzymes that are essential for ATP production.

- Metabolism : It acts as a cofactor for enzymes such as arginase and pyruvate carboxylase, which are vital for amino acid metabolism and gluconeogenesis.

2. Enzymatic Activation and Mechanisms

The biological activity of potassium manganese(II) sulfate can be attributed to its ability to activate various enzymes. Below is a summary table of key enzymes influenced by manganese:

| Enzyme | Function | Manganese Role |

|---|---|---|

| MnSOD | Converts superoxide radicals to hydrogen peroxide | Cofactor |

| Arginase | Catalyzes the hydrolysis of arginine | Cofactor |

| Pyruvate Carboxylase | Converts pyruvate to oxaloacetate | Cofactor |

| Glutamine Synthetase | Synthesizes glutamine from glutamate | Cofactor |

3. Health Implications

Manganese deficiency can lead to various health issues, including impaired growth, skeletal abnormalities, and neurological disorders. Conversely, excessive manganese exposure can result in toxicity, primarily affecting the central nervous system. Studies have shown that chronic exposure to high levels of manganese can lead to manganism, a condition similar to Parkinson's disease characterized by motor dysfunction and cognitive decline .

Case Study: Neuroprotective Effects

Research has indicated that manganese supplementation may have neuroprotective effects. A study demonstrated that manganese could enhance cognitive functions in animal models by promoting neurotransmitter synthesis and improving neuronal signaling pathways .

4. Applications in Agriculture

Potassium manganese(II) sulfate is widely used in agriculture as a micronutrient fertilizer. It enhances plant growth by activating enzymes involved in photosynthesis and respiration. Manganese deficiency in crops can lead to poor growth and yield; thus, its supplementation is critical for optimal agricultural productivity .

5. Toxicity and Safety Considerations

While manganese is essential for health, its toxicity at high levels necessitates careful management. The World Health Organization has established guidelines for safe exposure levels due to the potential neurotoxic effects associated with excessive manganese intake . The compound potassium manganese(II) sulfate should be handled with caution, particularly in industrial settings where inhalation or skin contact may occur.

6. Conclusion

Potassium manganese(II) sulfate serves as an important source of manganese, playing vital roles in enzymatic activation and metabolic processes across biological systems. Its applications extend from enhancing agricultural productivity to potential therapeutic uses in neuroprotection. However, awareness of its toxicity at elevated levels underscores the need for regulated use.

属性

IUPAC Name |

potassium;manganese(2+);sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/K.Mn.H2O4S/c;;1-5(2,3)4/h;;(H2,1,2,3,4)/q+1;+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLKJTYTWJUEHLF-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)[O-].[K+].[Mn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

KMnO4S+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70725016 | |

| Record name | potassium;manganese(2+);sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70725016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21005-91-4 | |

| Record name | potassium;manganese(2+);sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70725016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。